

Alflutinib's Target Selectivity Profile: A Technical Guide

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Compound of Interest

Compound Name: *Alflutinib*

Cat. No.: *B605306*

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Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring EGFR mutations.[3] A key characteristic of third-generation EGFR TKIs is their high selectivity for mutant forms of EGFR over the wild-type (WT) protein, which is intended to reduce off-target effects and improve the therapeutic window.[4] This technical guide provides a detailed overview of the target selectivity profile of **Alflutinib**, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

While comprehensive preclinical data on **Alflutinib**'s in vitro biochemical kinase selectivity against a broad panel of kinases has not been formally published by the manufacturer, available information indicates its high potency against clinically relevant EGFR mutations.[5] The selectivity of **Alflutinib** is a critical attribute, contributing to its favorable safety profile. The following table summarizes the known inhibitory activity of **Alflutinib** against its primary EGFR targets.

Target	IC50 (nM)	Fold Selectivity vs. WT	Reference
EGFR Exon 19 Deletion	Data not publicly available	Data not publicly available	[4]
EGFR L858R	Data not publicly available	Data not publicly available	[2]
EGFR T790M	Data not publicly available	Data not publicly available	[3]
Wild-Type EGFR	Data not publicly available	N/A	[2]

Note: Specific IC50 values from a comprehensive kinase panel for **Alflutinib** are not currently in the public domain. The table reflects the qualitative understanding of its selectivity profile based on available literature.

For illustrative purposes, the following table presents the kinase selectivity profile of another novel third-generation EGFR TKI, ASK120067, to provide an example of the expected data format.

Target	ASK120067 IC50 (nM)
EGFR L858R/T790M	0.3
EGFR T790M	0.5
EGFR exon19del	0.5
Wild-Type EGFR	6

This data for ASK120067 demonstrates a 20-fold greater potency against the EGFR L858R/T790M mutant compared to wild-type EGFR.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for determining the kinase inhibition profile of **Aflutinib** are not publicly available. However, based on standard methodologies for third-generation EGFR TKIs, the following protocols for biochemical kinase assays are representative of the techniques likely employed.

ELISA-based Kinase Activity Assay (Example based on ASK120067)

This assay quantifies the kinase activity by measuring the phosphorylation of a substrate using an enzyme-linked immunosorbent assay (ELISA).

Materials:

- Recombinant human EGFR proteins (Wild-Type and mutant forms)
- Kinase reaction buffer
- ATP
- Substrate (e.g., a synthetic peptide)
- **Aflutinib** (or other test compounds)
- ELISA plates
- Primary antibody (specific for the phosphorylated substrate)
- HRP-conjugated secondary antibody
- Substrate for HRP (e.g., TMB)
- Stop solution

Procedure:

- Compound Preparation: Prepare a serial dilution of **Aflutinib** in DMSO.
- Kinase Reaction:

- In a microplate, add the recombinant EGFR enzyme, the substrate, and the kinase reaction buffer.
- Add the diluted **Aflutinib** or DMSO (vehicle control).
- Initiate the kinase reaction by adding a specific concentration of ATP.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
- ELISA Detection:
 - Coat an ELISA plate with a capture antibody that binds to the substrate.
 - Transfer the kinase reaction mixture to the coated ELISA plate and incubate to allow the substrate to bind.
 - Wash the plate to remove unbound components.
 - Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
 - Incubate and then wash the plate.
 - Add an HRP-conjugated secondary antibody that binds to the primary antibody.
 - Incubate and then wash the plate.
 - Add the HRP substrate and incubate until a color change is observed.
 - Stop the reaction with a stop solution.
- Data Analysis:
 - Measure the absorbance at a specific wavelength using a plate reader.
 - The absorbance is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

- Plot the kinase activity against the logarithm of the **Aflutinib** concentration and fit the data to a dose-response curve to determine the IC50 value.^[4]

Continuous-Read Kinase Assay (Example for EGFR WT and T790M/L858R)

This method continuously monitors the kinase activity over time, allowing for the determination of initial reaction velocities.

Materials:

- Recombinant EGFR enzymes (WT and T790M/L858R)
- Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- ATP
- Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
- **Aflutinib** (or other test compounds)
- 384-well, white, non-binding surface microtiter plate

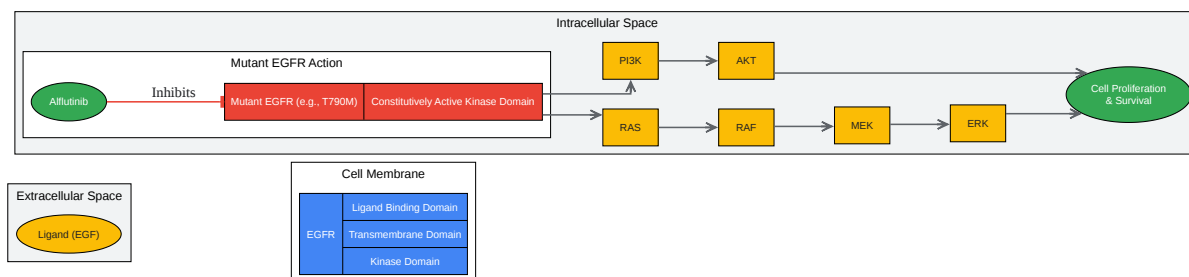
Procedure:

- Enzyme and Compound Pre-incubation:
 - Prepare 10X stocks of the EGFR enzymes.
 - In a 384-well plate, pre-incubate the enzyme with serially diluted **Aflutinib** or DMSO for 30 minutes at 27°C.
- Kinase Reaction Initiation:
 - Prepare a mix of ATP and the fluorescent peptide substrate in the kinase reaction buffer.

- Start the kinase reactions by adding the ATP/substrate mix to the wells containing the enzyme and compound.
- Fluorescence Monitoring:
 - Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., $\lambda_{ex}360/\lambda_{em}485$) in a plate reader.
 - Take readings at regular intervals (e.g., every 71 seconds) for a duration of 30-120 minutes.
- Data Analysis:
 - Examine the progress curves from each well for linear reaction kinetics.
 - Determine the initial velocity of the reaction from the slope of the plot of relative fluorescence units versus time.
 - Plot the initial velocity against the inhibitor concentration and use a suitable model (e.g., $\log[\text{Inhibitor}]$ vs. Response, Variable Slope) to calculate the apparent IC_{50} value.^[6]

Mandatory Visualization

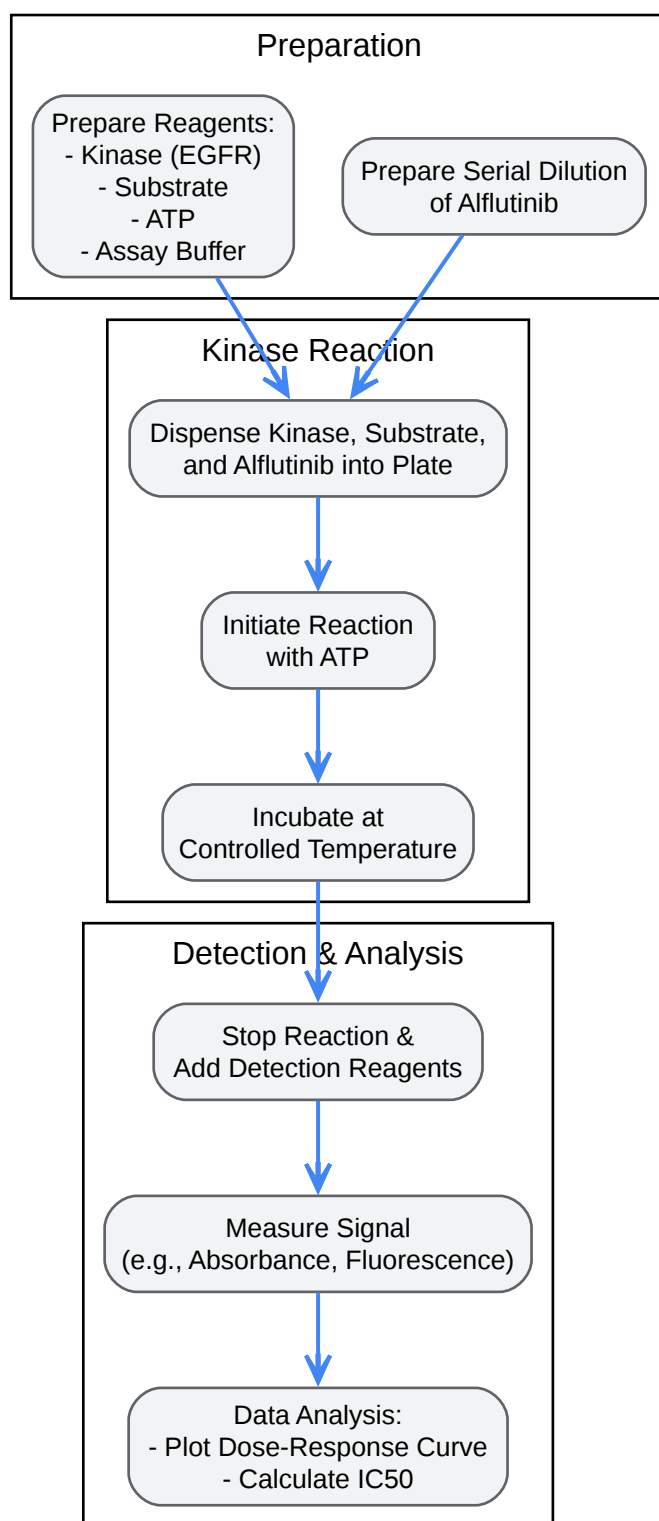
EGFR Signaling Pathway and Aflostinib's Site of Action



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Caption: EGFR signaling pathway and the inhibitory action of **Afritutinib** on mutant EGFR.

Experimental Workflow for Kinase Inhibition Assay



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Caption: General experimental workflow for determining kinase inhibitor IC₅₀ values.

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